molecular formula C13H16O2 B2560399 (2S)-2-(4-Cyclobutylphenyl)propanoic acid CAS No. 2248200-36-2

(2S)-2-(4-Cyclobutylphenyl)propanoic acid

Cat. No.: B2560399
CAS No.: 2248200-36-2
M. Wt: 204.269
InChI Key: UDYCOEQBZUUUAZ-VIFPVBQESA-N
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Description

(2S)-2-(4-Cyclobutylphenyl)propanoic acid is an organic compound characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Cyclobutylphenyl)propanoic acid typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through cyclization reactions involving appropriate precursors.

    Attachment to the Phenyl Ring: The cyclobutyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Cyclobutylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-(4-Cyclobutylphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Cyclobutylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Isobutylphenyl)propanoic acid: Known for its anti-inflammatory properties.

    (2S)-2-(4-Butylphenyl)propanoic acid: Studied for its potential therapeutic effects.

Uniqueness

(2S)-2-(4-Cyclobutylphenyl)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct structural and chemical properties compared to similar compounds. This uniqueness may translate into different biological activities and applications.

Properties

IUPAC Name

(2S)-2-(4-cyclobutylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYCOEQBZUUUAZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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